

physicochemical properties of 6-bromo-N,N-dimethylpyridin-2-amine

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Compound of Interest

Compound Name: 6-bromo-N,N-dimethylpyridin-2-amine

Cat. No.: B173428

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An In-depth Technical Guide on the Physicochemical Properties of **6-bromo-N,N-dimethylpyridin-2-amine**

Introduction

6-bromo-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is fundamental. These properties govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of **6-bromo-N,N-dimethylpyridin-2-amine**, along with standardized experimental protocols for their determination.

Physicochemical Data

The following table summarizes the key physicochemical properties of **6-bromo-N,N-dimethylpyridin-2-amine**. It is important to note that while some data is available from commercial suppliers, other values are predicted through computational models.

Property	Value	Source(s)
IUPAC Name	6-bromo-N,N-dimethylpyridin-2-amine	[1] [2]
CAS Number	112575-13-0	[1] [3] [4]
Molecular Formula	C ₇ H ₉ BrN ₂	[2] [3] [4]
Molecular Weight	201.07 g/mol	[1] [3]
Physical Form	Liquid or Solid	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available (prediction required)	
Predicted XlogP	2.3	[2]
Solubility	Data not available	

Note: There are conflicting reports regarding the physical form of this compound, with some sources listing it as a liquid and others as a solid. This may be due to differences in purity or the presence of different polymorphic forms.

Experimental Protocols

The determination of physicochemical properties is crucial for the characterization of any chemical entity.[\[5\]](#)[\[6\]](#) Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are often employed to ensure data consistency and reliability.[\[6\]](#)[\[7\]](#)

Melting Point Determination (OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.

- Capillary Method: A small amount of the solid substance is packed into a capillary tube and heated in a controlled manner in a melting point apparatus. The temperature range over which the substance melts is recorded.
- Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

- Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an ebulliometer, which is a device designed for precise boiling point determination.
- Dynamic Method: The liquid is heated, and the temperature at which boiling occurs is measured with a temperature sensor while the pressure is recorded.

pKa (Acid Dissociation Constant) Determination

The pKa is a measure of the strength of an acid in solution.

- Potentiometric Titration: A solution of the compound is titrated with a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.
- UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum of the compound is measured at various pH values. The pKa can be determined from the changes in the absorbance spectrum as a function of pH.

logP (Octanol-Water Partition Coefficient) Determination (OECD Guideline 107/117)

The logP value is a measure of the lipophilicity of a compound and its preference for a nonpolar (octanol) versus a polar (water) phase.

- Shake Flask Method (OECD 107): A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and logP is the logarithm of this value.
- HPLC Method (OECD 117): High-performance liquid chromatography is used to determine the retention time of the compound on a reversed-phase column. The logP is then calculated by comparing the retention time to that of a series of reference compounds with known logP values.

Aqueous Solubility Determination (OECD Guideline 105)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

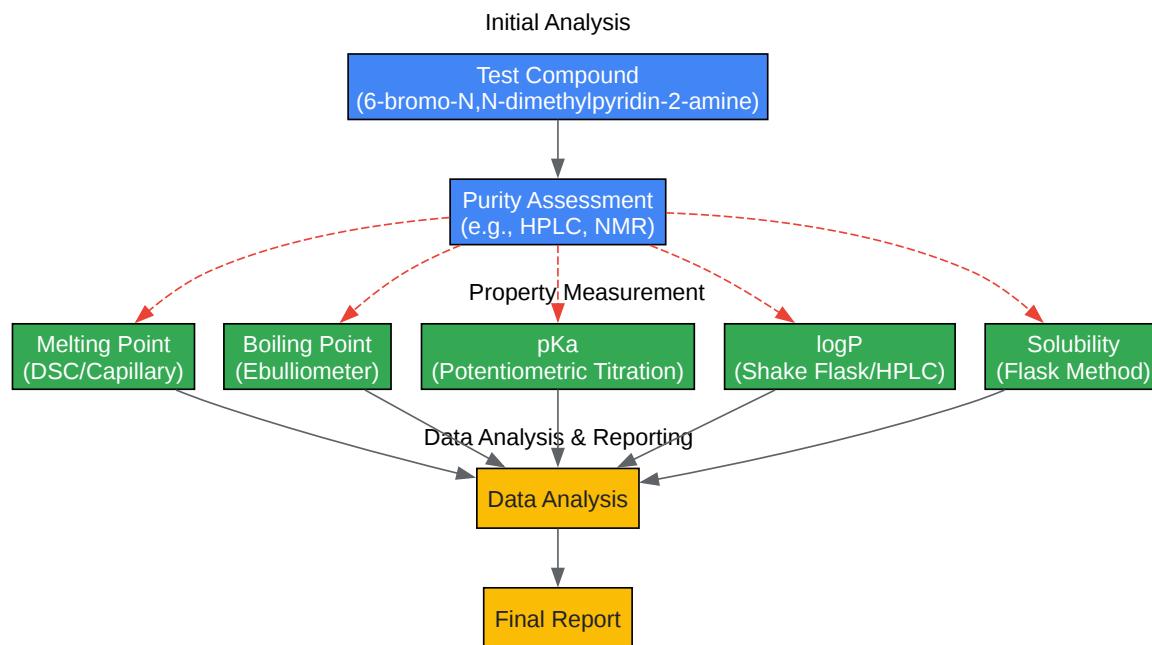
- Flask Method: An excess amount of the compound is added to a known volume of water. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Visualizations

Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of key physicochemical properties.

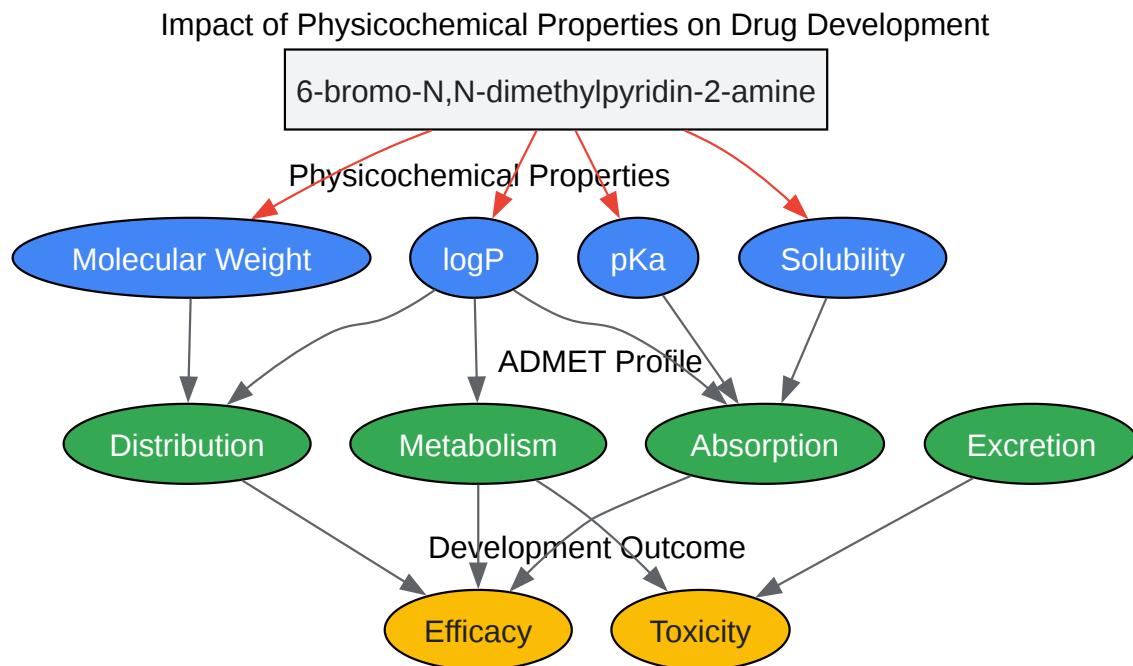
Experimental Workflow for Physicochemical Property Determination

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Caption: General workflow for determining physicochemical properties.

Relationship of Physicochemical Properties to Drug Development

The physicochemical properties of a compound are interconnected and have a significant impact on its potential as a drug candidate.



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